molecular formula C12H15NO3 B2610307 4-Methoxyphenyl 3-(dimethylamino)acrylate CAS No. 338404-00-5

4-Methoxyphenyl 3-(dimethylamino)acrylate

Cat. No.: B2610307
CAS No.: 338404-00-5
M. Wt: 221.256
InChI Key: YCGOYKANORUHSC-CMDGGOBGSA-N
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Description

4-Methoxyphenyl 3-(dimethylamino)acrylate is an organic compound with the molecular formula C12H15NO3. It is an ester derivative of acrylic acid and is characterized by the presence of a methoxyphenyl group and a dimethylamino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-Methoxyphenyl 3-(dimethylamino)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers and coatings due to its reactivity and functional groups.

Safety and Hazards

The safety data sheet for a related compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is flammable and harmful if swallowed. It is also toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is fatal if inhaled and suspected of damaging fertility or the unborn child .

Future Directions

The future directions for the research and application of 4-Methoxyphenyl 3-(dimethylamino)acrylate could involve the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH . This could open up new possibilities in the fields of bio-separation and biotechnology.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for 4-Methoxyphenyl 3-(dimethylamino)acrylate .

Mode of Action

It is synthesized based on vanillin and has a tertiary amine group, which makes it a ph-responsive monomer . This suggests that it may interact with its targets in a pH-dependent manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

It is known that similar compounds have diverse biological activities , suggesting that This compound may have a broad range of effects at the molecular and cellular level.

Action Environment

The action of This compound can be influenced by environmental factors . It is a thermo-pH responsive compound , meaning its action, efficacy, and stability can be affected by changes in temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-(dimethylamino)acrylate typically involves the esterification of 4-methoxyphenol with 3-(dimethylamino)acrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-(dimethylamino)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 4-methoxyphenyl 3-(dimethylamino)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl acrylate: Lacks the dimethylamino group, resulting in different reactivity and applications.

    3-(Dimethylamino)acrylic acid:

    4-Methoxyphenyl 3-(methylamino)acrylate: Similar structure but with a methylamino group instead of a dimethylamino group, leading to variations in reactivity and biological activity.

Uniqueness

4-Methoxyphenyl 3-(dimethylamino)acrylate is unique due to the presence of both the methoxyphenyl and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methoxyphenyl) (E)-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)9-8-12(14)16-11-6-4-10(15-3)5-7-11/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGOYKANORUHSC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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